molecular formula C13H18FNO B169041 [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol CAS No. 174561-04-7

[1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol

Cat. No.: B169041
CAS No.: 174561-04-7
M. Wt: 223.29 g/mol
InChI Key: FWAZUFNANVXNLF-UHFFFAOYSA-N
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Description

[1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol: is a chemical compound with the molecular formula C13H18FNO and a molecular weight of 223.29 g/mol . It belongs to the class of piperidine derivatives, which are known for their diverse applications in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol typically involves the reaction of 4-fluorobenzyl chloride with piperidine, followed by reduction to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reduction step can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new compounds with potential pharmaceutical applications.

Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets. It is used in research to understand the structure-activity relationships of piperidine derivatives.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry: The compound finds applications in the pharmaceutical industry as a precursor for the synthesis of active pharmaceutical ingredients (APIs). It is also used in the production of fine chemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

    [1-(4-Chlorobenzyl)piperidin-4-yl]methanol: Similar structure with a chlorine atom instead of fluorine.

    [1-(4-Bromobenzyl)piperidin-4-yl]methanol: Similar structure with a bromine atom instead of fluorine.

    [1-(4-Methylbenzyl)piperidin-4-yl]methanol: Similar structure with a methyl group instead of fluorine.

Uniqueness: The presence of the fluorine atom in [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methanol imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s pharmacokinetic profile and make it a valuable candidate for drug development.

Properties

IUPAC Name

[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c14-13-3-1-11(2-4-13)9-15-7-5-12(10-16)6-8-15/h1-4,12,16H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAZUFNANVXNLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440764
Record name [1-(4-fluorobenzyl)piperidin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174561-04-7
Record name [1-(4-fluorobenzyl)piperidin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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